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Compound of Interest

4-[(Morpholin-4-
Compound Name:
yl)methyljcyclohexan-1-ol

Cat. No.: B13455512

Get Quote

Executive Summary & Compound Identity

4-(Morpholinomethyl)cyclohexan-1-ol is a bifunctional saturated heterocycle widely utilized in

drug discovery as a polarity-modulating scaffold. It combines a lipophilic cyclohexane core with
a polar, basic morpholine moiety (linked via a methylene bridge) and a hydrogen-bond-
donating hydroxyl group. This specific architecture makes it an ideal "fragment” for Fragment-
Based Drug Discovery (FBDD) or as a linker in PROTACSs (Proteolysis Targeting Chimeras).

Chemical Identifiers
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Identifier Value
IUPAC Name 4-(Morpholin-4-yImethyl)cyclohexan-1-ol
Molecular Formula C11H21:NO2
Molecular Weight 199.29 g/mol
Not widely indexed; often synthesized in-situ or
CAS Number custom ordered. (Closest analog: 4-
Morpholinocyclohexanol, CAS 40423-52-7)
Not Explicitly Indexed (Treat as Novel/Designed
PubChem CID )
Intermediate)
SMILES OC1CCC(CN2ccocce2)cel
Calculated:InChl=1S/C11H21NO2/c13-11-3-1-
InChl Key 10(2-4-11)9-12-5-7-14-8-6-12/h10-11,13H,1-

9H2

Physicochemical Profile & Drug-Likeness

This compound is designed to improve the sp3 character (Fsp3) of drug candidates, a key

metric for clinical success. Unlike flat aromatic rings, the cyclohexane core introduces 3D

complexity, improving solubility and metabolic stability.

Calculated Properties (In Silico)
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Property Value Implication for Drug Design

Ideal for CNS penetration;
cLogP 08-1.2 balances solubility and

permeability.

Low polar surface area
TPSA ~32.7 A2 suggests good membrane

permeability.

Mostly ionized at physiological

pKa (Basic N) ~7.8-8.2 ) ) o

pH (7.4), improving solubility.

Specific interaction point for
H-Bond Donors 1 (OH) o

receptor binding pockets.

Versatile interaction profile.[1]
H-Bond Acceptors 3 (N, O, OH) 2]

Low flexibility reduces entropic
Rotatable Bonds 2

penalty upon binding.

Synthetic Methodology

The synthesis of 4-(Morpholinomethyl)cyclohexan-1-ol typically follows a Reductive Amination
pathway or a Nucleophilic Substitution route. The choice depends on the availability of starting
materials (aldehyde vs. ester).

Primary Route: Reductive Amination

This is the most robust method, avoiding harsh alkylating agents.

» Starting Material:4-Hydroxycyclohexanecarbaldehyde (often generated from the reduction of
4-oxocyclohexanecarboxylate).

e Reagents: Morpholine (1.1 eq), Sodium Triacetoxyborohydride (STAB) or NaCNBHs.

e Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13455512?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride
reduction.

Secondary Route: Nucleophilic Substitution

Used when the aldehyde is unstable or unavailable.

Starting Material:4-(Bromomethyl)cyclohexan-1-ol.

Reagents: Morpholine (excess), K2COs (base).

Solvent: Acetonitrile (MeCN) or DMF.

Conditions: Reflux, 60-80°C.

Synthesis Workflow Diagram (Graphviz)

4-Hydroxycyclohexane- Morpholine, DCM

carbaldehyde Dehydration
\ Iminium lon Hydride Reduction
_______ | (Transient) %‘
Morpholine 4-(Morpholinomethyl)

NaBH(OAC)3 | —m——————=="""" »| cyclohexan-1-ol
(STAB)

Figure 1: Reductive Amination Pathway for Synthesis.

Click to download full resolution via product page
Stereochemical Considerations
The cyclohexane ring introduces cis/trans isomerism.

e Trans-isomer: The morpholinomethyl group and the hydroxyl group are on opposite sides of
the ring plane (diequatorial conformation is most stable).

o Cis-isomer: Groups are on the same side (axial-equatorial).

Separation Protocol:
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» Flash Chromatography: The isomers often have distinct Rf values on silica gel (Eluent:
DCM/MeOH/NH:s).

» Crystallization: If the product is solid, fractional crystallization from hexane/ethyl acetate can
enrich the trans-isomer.

Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)

The morpholine ring is a classic "privileged structure” that often binds to the hinge region of
kinases or the S1 pocket of proteases. The hydroxyl group allows for further functionalization
(e.g., ether formation, oxidation to ketone) to "grow" the fragment.

PROTAC Linkers

The rigid cyclohexane spacer provides a defined distance and vector between the E3 ligase
ligand and the Warhead. This rigidity is superior to flexible PEG chains, potentially improving
the cell permeability and degradation efficiency of the PROTAC.

Solubility Enhancer

Attaching this motif to a hydrophobic drug core can significantly lower LogP and improve
agueous solubility due to the basic nitrogen (protonatable) and the polar oxygen.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact intermediate may be sparse, handle as a
Corrosive/lrritant amine.

e GHS Classification:
o Skin Irrit. 2 (H315)
o Eye Irrit. 2A (H319)
o STOT SE 3 (H335)

o PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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o Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the
morpholine nitrogen or absorption of moisture.

References

o Abdel-Magid, A. F,, et al. (1996). "Reductive Amination of Aldehydes and Ketones with
Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination
Procedures.” Journal of Organic Chemistry, 61(11), 3849-3862. Link

 Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug
Discovery Today, 1(4), 337-341. Link

» Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to
Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756. Link

o PubChem Database. "Morpholine and Cyclohexanol Derivatives." National Library of
Medicine. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Morpholine synthesis [organic-chemistry.org]
e 2. Morpholine synthesis [organic-chemistry.org]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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